2-Chloro-4-methylpyridine-3-thiol
Description
2-Chloro-4-methylpyridine-3-thiol (C₆H₅ClN₂S) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 4, and a thiol (-SH) group at position 2. This structure combines electron-withdrawing (Cl), electron-donating (CH₃), and nucleophilic (SH) substituents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular weight is 160.63 g/mol, with a calculated logP of ~1.8, indicating moderate lipophilicity .
Properties
IUPAC Name |
2-chloro-4-methylpyridine-3-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWWAWCXIOUIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 4-Methylpyridine-3-thiol | CH₃ (4), SH (3) | 125.18 | Higher solubility (logP ~0.5) |
| 2-Chloro-4-methylpyridine | Cl (2), CH₃ (4) | 127.58 | Lower acidity (pKa ~3.5 for pyridine) |
| 2-Amino-4-methylpyridine-3-thiol | NH₂ (2), CH₃ (4), SH (3) | 140.20 | Enhanced nucleophilicity (NH₂ vs. Cl) |
| 3-Thiomethyl-2-chloropyridine | Cl (2), SCH₃ (3) | 163.65 | Reduced reactivity (thioether vs. thiol) |
Key Observations:
- Solubility : The chloro group in 2-chloro-4-methylpyridine-3-thiol reduces aqueous solubility compared to 4-methylpyridine-3-thiol due to increased hydrophobicity .
- Acidity: The thiol group confers acidity (pKa ~6–8), contrasting with non-thiolated analogues like 2-chloro-4-methylpyridine (pKa ~3.5 for pyridinium) .
- Reactivity : The thiol group enables nucleophilic substitution (e.g., alkylation) and metal coordination, whereas chloro substituents facilitate electrophilic aromatic substitution .
Crystallographic and Computational Insights
For example, SHELXL’s precision in handling small-molecule crystallography aids in resolving substituent effects on bond angles and torsional strain .
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